4-[(E)-morpholin-4-yldiazenyl]benzoic acid
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Overview
Description
4-[(E)-morpholin-4-yldiazenyl]benzoic acid is an organic compound with the molecular formula C11H13N3O3 It is characterized by the presence of a morpholine ring attached to a diazenyl group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-morpholin-4-yldiazenyl]benzoic acid typically involves the diazotization of aniline derivatives followed by coupling with morpholine. The general synthetic route can be summarized as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with morpholine under basic conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-morpholin-4-yldiazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Amines or hydrazines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-[(E)-morpholin-4-yldiazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-morpholin-4-yldiazenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-morpholin-4-yldiazenyl]benzene
- 4-[(E)-morpholin-4-yldiazenyl]phenol
- 4-[(E)-morpholin-4-yldiazenyl]aniline
Uniqueness
4-[(E)-morpholin-4-yldiazenyl]benzoic acid is unique due to the presence of both a morpholine ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H13N3O3 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-(morpholin-4-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C11H13N3O3/c15-11(16)9-1-3-10(4-2-9)12-13-14-5-7-17-8-6-14/h1-4H,5-8H2,(H,15,16) |
InChI Key |
LYXNLRWQOCAEPG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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